4-[(Cyclopropylcarbonyl)amino]-N-(1-phenylethyl)benzamide
4-[(Cyclopropylcarbonyl)amino]-N-(1-phenylethyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
949818-58-0
VCID:
VC0349761
InChI:
InChI=1S/C19H20N2O2/c1-13(14-5-3-2-4-6-14)20-18(22)16-9-11-17(12-10-16)21-19(23)15-7-8-15/h2-6,9-13,15H,7-8H2,1H3,(H,20,22)(H,21,23)
SMILES:
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Molecular Formula:
C19H20N2O2
Molecular Weight:
308.4g/mol
4-[(Cyclopropylcarbonyl)amino]-N-(1-phenylethyl)benzamide
CAS No.: 949818-58-0
Main Products
VCID: VC0349761
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4g/mol
CAS No. | 949818-58-0 |
---|---|
Product Name | 4-[(Cyclopropylcarbonyl)amino]-N-(1-phenylethyl)benzamide |
Molecular Formula | C19H20N2O2 |
Molecular Weight | 308.4g/mol |
IUPAC Name | 4-(cyclopropanecarbonylamino)-N-(1-phenylethyl)benzamide |
Standard InChI | InChI=1S/C19H20N2O2/c1-13(14-5-3-2-4-6-14)20-18(22)16-9-11-17(12-10-16)21-19(23)15-7-8-15/h2-6,9-13,15H,7-8H2,1H3,(H,20,22)(H,21,23) |
Standard InChIKey | ZVFLJABHMSCUMY-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
PubChem Compound | 17519732 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume